molecular formula C9H13Cl2FN2 B2502837 (R)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride CAS No. 1260845-74-6

(R)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride

Cat. No.: B2502837
CAS No.: 1260845-74-6
M. Wt: 239.12
InChI Key: ZFFKBCBBODOTJG-KLQYNRQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride is a useful research compound. Its molecular formula is C9H13Cl2FN2 and its molecular weight is 239.12. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Emissive Properties of Tetrahydro (Imidazo[1,5-a]Pyrid-3-yl)Phenols

A study by Marchesi et al. (2019) explored the synthesis and photophysical properties of tetrahydro (imidazo[1,5-a]pyridin-3-yl)phenols, which are organic dyes with large Stokes shifts. These compounds, including variants of (R)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride, demonstrated intense fluorescence and potential for use in polymeric matrices like PMMA (Marchesi, Ardizzoia, & Brenna, 2019).

Formulation Development for Poorly Soluble Compounds

In 2012, Burton et al. developed formulations for enhancing the solubility and bioavailability of poorly soluble compounds, including this compound derivatives. This research is significant for improving the efficacy of such compounds in toxicological and clinical studies (Burton et al., 2012).

PET Tracers for Nicotinic Acetylcholine Receptors

Ding et al. (2000) synthesized 6-[(18)F]Fluoro-3-(2(S)-azetidinylmethoxy)pyridine, a fluorine-18 labeled analogue of this compound. This compound shows promise as a PET tracer for studying neuronal nicotinic acetylcholine receptors, contributing to our understanding of neural pathways and potential therapies for neurological disorders (Ding et al., 2000).

Properties

IUPAC Name

3-fluoro-5-[(2R)-pyrrolidin-2-yl]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2.2ClH/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;;/h4-6,9,12H,1-3H2;2*1H/t9-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFKBCBBODOTJG-KLQYNRQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CN=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=CN=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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